molecular formula C18H16N2O2 B1271623 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956453-12-6

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1271623
M. Wt: 292.3 g/mol
InChI Key: LPXNEXTXAIVFDK-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of organic compounds that have garnered significant interest due to their diverse pharmacological activities and potential applications in various fields of chemistry and medicine. The compound "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" is a specific pyrazole derivative that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with β-diketones, β-ketoesters, or other suitable precursors. For instance, the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione resulted in the formation of a related compound with good yield . Similarly, the synthesis of various pyrazole derivatives has been achieved through reactions with hydroxylamines, carbazates, and other reagents, leading to a range of substituted pyrazoles . These methods could potentially be adapted for the synthesis of "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as IR, NMR, mass spectrometry, and X-ray diffraction. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group and specific bond angles and lengths . The molecular geometry and electronic structure have also been calculated using computational methods such as Hartree–Fock and density functional theory, providing detailed insights into the molecular conformation and stability . These studies highlight the importance of hydrogen bonding and other non-covalent interactions in determining the molecular arrangement and properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and reactions with metal ions. The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the electron density and steric hindrance. For instance, a pyrazole derivative has been used as a reagent for the spectrophotometric determination of trace metal ions, demonstrating its potential in analytical chemistry . The reactivity patterns observed in these studies can provide a basis for predicting the behavior of "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different functional groups can influence properties such as solubility, thermal stability, and reactivity. For example, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, indicating good stability under certain conditions . Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied to understand the reactivity and interaction of pyrazole derivatives with other molecules . These properties are essential for the design and application of pyrazole-based compounds in various fields.

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Derivatives : This compound can be transformed into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating versatility in chemical synthesis (Yıldırım & Kandemirli, 2006).

  • Formation of Different Products : Different products, such as 3H-imidazo[4,5-b] pyridine derivative, can be formed from this compound, indicating its potential for creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

  • Reaction Mechanism Study : The reaction mechanism of this compound with other chemicals has been studied, providing insights into its chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Molecular Structure and Characterization

  • Structural Analysis : The structure of various synthesized compounds from this acid has been determined, aiding in understanding its chemical properties (Korkusuz & Yıldırım, 2010).

  • Molecular Conformation Studies : Studies have been conducted to understand the molecular conformation and hydrogen bonding of derivatives of this compound (Asma et al., 2018).

Applications in Material Science

  • Corrosion Inhibition : Derivatives of this compound have been evaluated as corrosion inhibitors for steel, demonstrating its potential in material science applications (Herrag et al., 2007).

  • Ionization Constants Study : The ionization constants of pyrazole carboxylic acids, including derivatives of this compound, have been studied, which is crucial for understanding its behavior in different media (Alkan et al., 2009).

  • Potential in Optical Applications : Some derivatives have been identified as potential candidates for optical limiting applications, highlighting its use in advanced materials research (Chandrakantha et al., 2013).

properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXNEXTXAIVFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168484
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

956453-12-6
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956453-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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